2-Propionylpyrrole

Food Safety Flavor Regulation Toxicology

Flavorists targeting authentic roasted notes in high-fat matrices face flavor loss during processing. 2-Propionylpyrrole (CAS 1073-26-3) solves this with its elevated LogP (~1.6), ensuring superior partitioning into lipid phases for improved retention in baked goods, chocolate, and nut coatings. - Delivers a defined popcorn/roast aroma without sweet, baked-goods undertones. - Listed in China GB 2760-2014 with 'appropriate level' usage, eliminating regulatory delays for global brands. - Solid crystalline form (mp 48-51°C) enables precise analytical standard preparation.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 1073-26-3
Cat. No. B092889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propionylpyrrole
CAS1073-26-3
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=CN1
InChIInChI=1S/C7H9NO/c1-2-7(9)6-4-3-5-8-6/h3-5,8H,2H2,1H3
InChIKeyAEJPPSRYXGEVDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  Insoluble in fats
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Propionylpyrrole (CAS 1073-26-3) Procurement Guide for Flavor and Chemical Research


2-Propionylpyrrole (CAS 1073-26-3) is a pyrrolyl ketone, belonging to the class of aryl alkyl ketones [1]. It is recognized as a naturally occurring flavor compound in roasted foods such as coffee, cocoa, and nuts, and is primarily used as a flavoring agent or as a building block in organic synthesis [2]. This document provides evidence-based differentiation for scientific selection.

Why 2-Propionylpyrrole (CAS 1073-26-3) Cannot Be Swapped with Generic Acyl Pyrroles


Within the class of acyl pyrroles, simple substitution with an analog such as 2-acetylpyrrole can lead to failure due to significant differences in physical form, safety assessment pathways, and flavor profile [1]. While 2-acetylpyrrole is a solid with a different melting point and odor, 2-propionylpyrrole provides a specific popcorn/roast note . Critically, the safety assessment of 2-propionylpyrrole for flavor use is directly dependent on toxicity data generated for its specific homolog, 2-acetylpyrrole, establishing a unique regulatory reliance not universally applicable to all analogs [1].

Quantitative Evidence for 2-Propionylpyrrole (CAS 1073-26-3) Over Its Analogs


Regulatory Safety Assessment: Dependency on 2-Acetylpyrrole Data

The EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) has concluded that the toxicity data on 2-acetylpyrrole [FL-no: 14.047] should also cover 2-propionylpyrrole [FL-no: 14.068] [1]. This is a specific regulatory bridge based on structural similarity. No such explicit coverage is stated for other acyl pyrroles like 2-propionylfuran or 2-butyrylpyrrole, which may require a full, independent safety dossier.

Food Safety Flavor Regulation Toxicology

Physical Form and Handling: Solid State vs. Liquid Analogs

2-Propionylpyrrole is a white crystalline solid with a melting point of 48-51 °C . This contrasts with its fully saturated analog, 2-propionyl-1-pyrroline (CAS 133447-37-7), which is typically supplied as a liquid or in solution at room temperature due to its lower melting point and boiling point of approximately 115 °C at reduced pressure . The solid form of 2-propionylpyrrole offers advantages in storage stability and handling precision in dry blending applications.

Formulation Physical Chemistry Procurement

Lipophilicity and Partitioning: Enhanced Fat Solubility

The calculated LogP (octanol-water partition coefficient) for 2-propionylpyrrole is approximately 1.6 . This is higher than that of its shorter-chain homolog 2-acetylpyrrole (estimated LogP ~0.4) [1]. The increased lipophilicity of the propionyl side chain suggests superior partitioning into lipid matrices, which is critical for flavor release and perception in high-fat foods like baked goods and confectionery.

Flavor Delivery Lipophilicity QSAR

Regulatory Compliance: China GB 2760-2014 Explicit Approval

2-Propionylpyrrole is explicitly listed and approved as a food flavoring by the China National Health and Family Planning Commission (NHFPC) under the national food safety standard GB 2760-2014, with usage permitted at 'appropriate level as required in production' across a broad range of food categories [1]. This specific inclusion for the Chinese market is a key differentiator from other pyrrole analogs, which may not have the same explicit and broad regulatory approval for use in China. For global manufacturers, this streamlines compliance and market entry for products destined for China.

Food Regulation International Compliance Market Access

Sensory Characteristic: Defined Popcorn/Roast Aroma Profile

According to a review of flavor compounds in food products, 2-propionylpyrrole is consistently associated with a 'popcorn, roast aroma' [1]. This specific descriptor differentiates it from 2-acetylpyrrole, which is more broadly described as having a 'bread-like' or 'sweet' aroma [2]. The precise roasty note is a key driver for product developers seeking a specific flavor direction, particularly for mimicking the Maillard reaction-derived notes in roasted coffee, nuts, and chocolate.

Flavor Chemistry Sensory Science Aroma Profiling

Best Applications for 2-Propionylpyrrole (CAS 1073-26-3) Based on Its Differentiated Profile


Flavor Formulation for Lipid-Rich Confectionery and Baked Goods

Based on its elevated LogP value (~1.6) compared to 2-acetylpyrrole (~0.4) , 2-propionylpyrrole is the preferred choice for formulating flavors in high-fat matrices like chocolate, pastry fillings, and roasted nut coatings. Its enhanced lipophilicity ensures better partitioning into the lipid phase, leading to improved flavor retention during baking and a more balanced flavor release upon consumption, directly addressing the challenge of flavor loss in these product categories .

Compliance-Driven Flavor Development for the Chinese Market

For any food or beverage product intended for the Chinese market, 2-propionylpyrrole is the compliant choice due to its explicit listing in China's GB 2760-2014 standard [1]. This eliminates regulatory uncertainty and potential delays associated with seeking approval for non-listed pyrrole analogs. Its broad 'appropriate level' usage allowance provides formulators with maximum flexibility, making it a strategic procurement choice for global brands.

Analytical Method Development and Quality Control Standards

The solid, crystalline nature of 2-propionylpyrrole (melting point 48-51 °C) makes it a superior reference standard for analytical method development compared to its liquid analog, 2-propionyl-1-pyrroline. Its lower volatility and ease of precise weighing ensure higher accuracy and reproducibility in the preparation of calibration standards for GC-MS or HPLC quantification of roast-flavor markers in complex food matrices .

Recreating Authentic Maillard-Derived Roast Notes

When the formulation goal is to impart a specific 'roast' rather than a generic 'sweet' or 'bread-like' note, 2-propionylpyrrole is the targeted tool [2]. Its defined 'popcorn, roast aroma' profile allows flavorists to build complex, authentic roasted characters (e.g., for coffee, dark cocoa, or roasted meats) without introducing the sweeter, more baked-goods-like undertones characteristic of 2-acetylpyrrole [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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